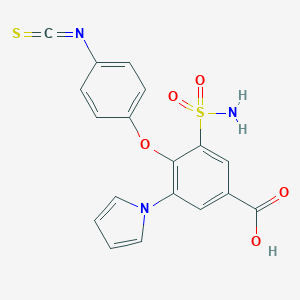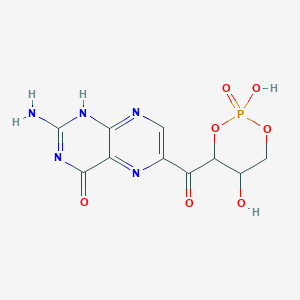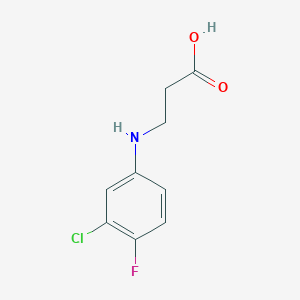![molecular formula C10H15NO3 B054288 Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 112574-77-3](/img/structure/B54288.png)
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate
Übersicht
Beschreibung
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as MOA-2, is a bicyclic lactam compound that has gained significant attention in recent years due to its potential as a therapeutic agent. MOA-2 has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of tumor growth. This compound has also been found to inhibit the activity of viral proteases, which are essential for viral replication. In addition, this compound has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. In addition, this compound has been shown to inhibit the activity of enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate is its broad-spectrum activity against cancer, viruses, and bacteria. This makes it a promising candidate for the development of new therapeutics. However, one limitation of this compound is its potential toxicity. In vitro studies have shown that this compound can cause cell death in normal cells as well as cancer cells. Therefore, further studies are needed to determine the optimal dose and safety profile of this compound.
Zukünftige Richtungen
There are several future directions for the study of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate. One area of research is the development of this compound derivatives with improved efficacy and safety profiles. Another area of research is the investigation of the molecular targets of this compound, which may provide insights into its mechanism of action. In addition, further studies are needed to determine the in vivo efficacy of this compound and its potential as a therapeutic agent.
Synthesemethoden
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate can be synthesized using a variety of methods, including the reaction of 8-azabicyclo[3.2.1]octan-3-one with methyl chloroformate in the presence of a base. Another method involves the reaction of 8-azabicyclo[3.2.1]oct-6-ene-3,5-dione with methylamine in the presence of a reducing agent. The purity of this compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate has been extensively studied for its potential as a therapeutic agent. In vitro studies have shown that this compound exhibits antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit antiviral activity against several viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV). In addition, this compound has shown antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEMSGQRTGSYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(=O)C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957545 | |
| Record name | 2-(Carbomethoxy)-3-tropinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36127-17-0 | |
| Record name | 2-(Carbomethoxy)-3-tropinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36127-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 36127-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Carbomethoxy)-3-tropinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)


![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)
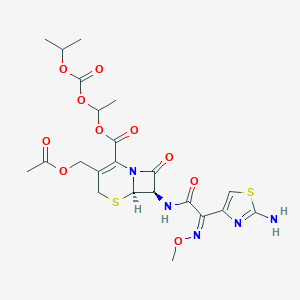
![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)
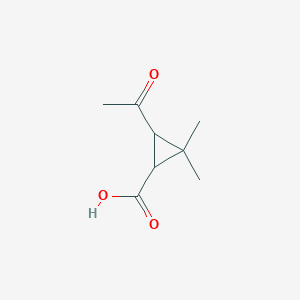
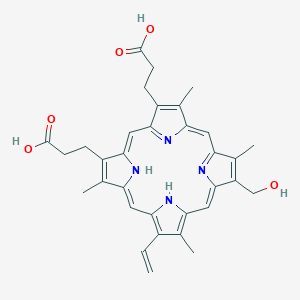
![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)
